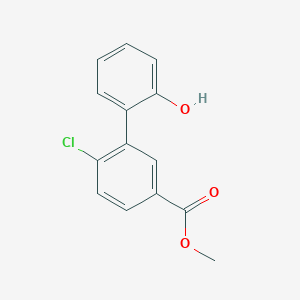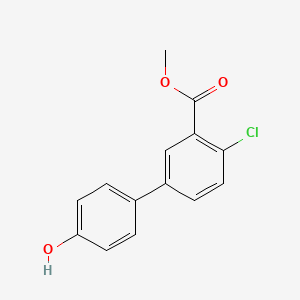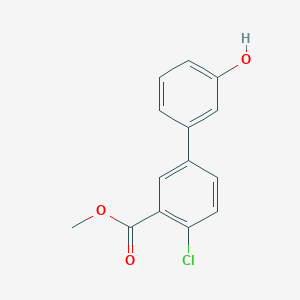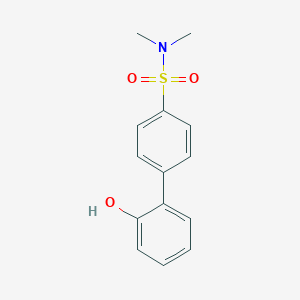
3-(4-Methoxy-3-trifluoromethylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxy-3-trifluoromethylphenyl)phenol, 95% (MTPF) is a compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and material science. MTPF is a meta-substituted aromatic compound with a trifluoromethyl group at the para-position of the phenol group. It is a versatile building block for many organic syntheses and important for the preparation of various pharmaceuticals and materials.
Aplicaciones Científicas De Investigación
3-(4-Methoxy-3-trifluoromethylphenyl)phenol, 95% has been widely used in the field of scientific research. It has been used in the synthesis of a variety of compounds, such as drugs, dyes, and polymers. It has also been used in the synthesis of heterocyclic compounds, such as imidazoles, thiazoles, and oxazoles. 3-(4-Methoxy-3-trifluoromethylphenyl)phenol, 95% has also been used in the synthesis of various materials, such as polymers and carbon nanotubes.
Mecanismo De Acción
3-(4-Methoxy-3-trifluoromethylphenyl)phenol, 95% is an aromatic compound, and its mechanism of action is based on the fact that the trifluoromethyl group on the para-position of the phenol group increases the reactivity of the compound. This increased reactivity allows for the formation of a variety of compounds, such as drugs, dyes, and polymers.
Biochemical and Physiological Effects
3-(4-Methoxy-3-trifluoromethylphenyl)phenol, 95% has been studied for its biochemical and physiological effects. Studies have shown that 3-(4-Methoxy-3-trifluoromethylphenyl)phenol, 95% can inhibit the activity of enzymes, such as cytochrome P450 and monoamine oxidase. In addition, 3-(4-Methoxy-3-trifluoromethylphenyl)phenol, 95% has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-Methoxy-3-trifluoromethylphenyl)phenol, 95% is a versatile building block for many organic syntheses and is important for the preparation of various pharmaceuticals and materials. One of the advantages of using 3-(4-Methoxy-3-trifluoromethylphenyl)phenol, 95% in laboratory experiments is that it is relatively inexpensive and easy to obtain. However, there are some limitations to using 3-(4-Methoxy-3-trifluoromethylphenyl)phenol, 95% in laboratory experiments. For example, it is a relatively unstable compound and may decompose under certain conditions. In addition, its reactivity can be affected by the presence of other compounds in the reaction mixture.
Direcciones Futuras
3-(4-Methoxy-3-trifluoromethylphenyl)phenol, 95% has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and material science. In the future, its use in the synthesis of drugs, dyes, and polymers could be further explored. In addition, its potential use in the synthesis of heterocyclic compounds could be investigated. Furthermore, its use in the synthesis of materials, such as polymers and carbon nanotubes, could be further explored. Finally, its potential use in the development of new pharmaceuticals could be investigated.
Métodos De Síntesis
3-(4-Methoxy-3-trifluoromethylphenyl)phenol, 95% can be synthesized by several methods. The most common methods are the Friedel-Crafts acylation and the Vilsmeier-Haack reaction. The Friedel-Crafts acylation is a reaction of a phenol with an acyl halide in the presence of an aluminum chloride catalyst. The Vilsmeier-Haack reaction is a chemical reaction that involves the reaction of an amine with a dichloromethane and phosphorus oxychloride to form an aldehyde or ketone.
Propiedades
IUPAC Name |
3-[4-methoxy-3-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c1-19-13-6-5-10(8-12(13)14(15,16)17)9-3-2-4-11(18)7-9/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYMHZPPTVZJIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683642 |
Source


|
| Record name | 4'-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261961-63-0 |
Source


|
| Record name | 4'-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6370576.png)












![2-[4-(Piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6370676.png)